N,N,N',N'-Tetramethyl-D-tartaramide
Overview
Description
N,N,N',N'-Tetramethyl-D-tartaramide, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Research on hydroxycinnamic acids (HCAs), which share structural similarities with (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide, suggests that the presence of specific functional groups and their arrangements significantly influence their antioxidant activities. Studies have shown that modifications in the aromatic ring and the carboxylic function, such as esterification and amidation, can enhance antioxidant effectiveness. These structural-activity relationships (SARs) underline the critical role of molecular structure in determining the biological properties of compounds, which could be applicable in designing molecules with optimized antioxidant capabilities (Razzaghi-Asl et al., 2013).
Water Soluble Polymers for Medicine
Investigations into water-soluble polymers for medical applications have revealed the importance of hydrophilic properties, which can be enhanced through specific structural modifications, such as the incorporation of hydroxyl groups. This research area is pertinent to the development of novel drug delivery systems and biomaterials, suggesting a potential research application for compounds like (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide in creating new polymers with tailored properties for medical use (Kálal et al., 1978).
Inhibitory Mechanisms Against Oxidative Stress
Caffeic acid, a compound structurally related to (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide, has been extensively studied for its antioxidant and inhibitory mechanisms against oxidative stress. Such studies highlight the potential of structurally similar compounds to act as natural antioxidants, which could be leveraged in researching the applications of (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide for managing oxidative stress-related diseases (Khan et al., 2016).
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDYHRBODKVEL-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949399 | |
Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26549-65-5 | |
Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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